6-Amino-1H-benzo[d]imidazole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-amino-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-6(10)2-7-8(5)12-4-11-7/h1-2,4H,10H2,(H,11,12) |
InChI Key |
BHUVHLSHQXPURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)N=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-benzo[d]imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Microwave-Promoted Pictet–Spengler Reactions
6-Amino-1H-benzo[d]imidazole-4-carbonitrile undergoes cyclization with mono- or bis-electrophiles under microwave irradiation to form fused heterocycles :
Mechanistic Insight : DFT studies reveal that 6-endo-trig cyclization proceeds via N-heterocyclic carbene (NHC) intermediates, while 7-membered rings form through non-NHC pathways .
Grignard Reagent Reactions
The nitrile group participates in nucleophilic additions with organometallic reagents. For structurally analogous imidazole-4-carbonitriles :
| Grignard Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Ethyl MgBr | 1-(1H-Imidazol-4-yl)-1-propanone | 63% | THF, 0–25°C, 4 h |
| n-Propyl MgBr | 1-(1H-Imidazol-4-yl)-1-butanone | 83% | THF, 0–25°C, 4 h |
Post-Reaction Workup : Hydrolysis with H₂SO₄ followed by NaOH neutralization (pH 8) and extraction with ethyl acetate .
Acid-Catalyzed Cyclocondensation
Reactions with diketones (e.g., 2-benzoylcyclohexanone) under acidic conditions yield fused benzimidazole derivatives :
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| 2-Benzoylcyclohexanone | 6-(1H-Benzo[d]imidazol-2-yl)-1-phenylhexan-1-one | 45% | H₂SO₄, EtOH, reflux, 12 h |
Key Observation : IR and ¹³C NMR confirmed the retention of the benzoyl carbonyl group (1682 cm⁻¹) .
Povarov (Aza-Diels–Alder) Reactions
In the presence of BF₃·Et₂O, the amino group participates in MCRs with dienophiles (e.g., 3-morpholinoacrylonitrile) :
| Dienophile | Product | Yield | Conditions |
|---|---|---|---|
| 3-Morpholinoacrylonitrile | 4-Aryl-benzo imidazo[1,2-a]pyrimidine-3-carbonitrile | 72–88% | BF₃·Et₂O, CHCl₃, 60°C, |
Scientific Research Applications
6-Amino-1H-benzo[d]imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Amino-1H-benzo[d]imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Family
Key structural analogs include derivatives with varying substituents on the benzimidazole core. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Key Observations :
- Substituent Position: The position of the carbonitrile group significantly impacts electronic properties. For example, this compound has the carbonitrile at position 4, whereas compound 8a places it at position 6. This difference may alter π-π stacking interactions in biological targets .
- Biological Relevance: Derivatives like 8a and 8b exhibit anticancer activity, suggesting that the carbonitrile group enhances cytotoxicity. The amino group in the target compound may further improve solubility and target binding .
Nuclear Magnetic Resonance (NMR) Data
- Imidazole-4-carbonitrile (20) : Simpler imidazole analogs (e.g., from ) show NH₂ protons at δ 5.31 ppm and CN carbons at ~117 ppm, highlighting electronic similarities despite core differences .
Biological Activity
6-Amino-1H-benzo[d]imidazole-4-carbonitrile is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. A notable investigation into related compounds demonstrated that modifications at the C-6 position significantly enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-donating groups on the phenyl ring exhibited increased activity, with IC50 values indicating potent effects against A549 lung cancer cells .
Case Study: Cytotoxicity Evaluation
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | A549 | TBD |
| 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 | 11.75 |
Antimicrobial and Antiviral Activities
The compound has also been evaluated for its antimicrobial and antiviral properties. Research indicates that benzimidazole derivatives can inhibit the growth of various pathogens, suggesting that this compound may possess similar characteristics.
The proposed mechanism involves interaction with specific molecular targets such as enzymes and proteins, leading to the modulation of biochemical pathways. This interaction can disrupt cellular functions critical for pathogen survival and proliferation.
Anti-inflammatory Effects
Some studies suggest that benzimidazole derivatives may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. For example, compounds similar to this compound have shown efficacy in blocking the activity of inflammatory enzymes like Lck and IRAK4 .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance biological activity significantly. For example, adding electron-donating groups has been linked to improved anticancer efficacy .
In Vivo Studies
While in vitro studies provide valuable insights into the potential efficacy of this compound, in vivo studies are essential for understanding its therapeutic potential in living organisms. Ongoing research aims to evaluate its pharmacokinetics and toxicity profiles in animal models.
Q & A
Q. How should researchers document crystallographic data for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
